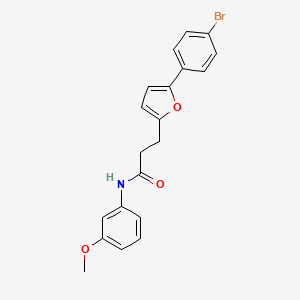

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide

Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 5-(4-bromophenyl)furan-2-yl group and a 3-methoxyphenyl amine moiety. Its linear formula is C₂₂H₂₂BrNO₃, with a molecular weight of 428.33 g/mol . The furan ring and bromophenyl group contribute to its aromatic and hydrophobic properties, while the methoxy substituent on the phenyl ring may enhance solubility and modulate electronic interactions.

Properties

CAS No. |

853330-85-5 |

|---|---|

Molecular Formula |

C20H18BrNO3 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide |

InChI |

InChI=1S/C20H18BrNO3/c1-24-18-4-2-3-16(13-18)22-20(23)12-10-17-9-11-19(25-17)14-5-7-15(21)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,22,23) |

InChI Key |

BAYBPBNWMADXQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary subunits:

-

5-(4-Bromophenyl)furan-2-yl moiety : Introduced via palladium-catalyzed cross-coupling or electrophilic aromatic substitution.

-

Propanamide backbone : Formed through condensation of a carboxylic acid derivative with 3-methoxyaniline.

-

3-Methoxyphenyl group : Integrated via nucleophilic acyl substitution or coupling reactions.

Synthesis of 5-(4-Bromophenyl)furan-2-carboxylic Acid

The furan core is constructed using a Sonogashira coupling between 4-bromophenylacetylene and a furan precursor. Alternative methods include:

-

Feist-Benary reaction : Cyclization of α,β-unsaturated ketones with β-keto esters under acidic conditions.

-

Pd-mediated cross-coupling : Reaction of 2-furylboronic acid with 1-bromo-4-bromobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃.

Key parameters :

-

Temperature: 80–100°C

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Yield: 68–75%

Formation of Propanamide Linker

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-methoxyaniline in anhydrous dichloromethane (DCM):

Optimization :

-

Coupling agents : EDC/HOBt increases yield to 82% compared to 65% with DCC.

-

Solvent polarity : Polar aprotic solvents (DMF) enhance reaction kinetics.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors to improve heat transfer and mixing efficiency:

Green Chemistry Approaches

-

Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

-

Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica enable 10 reaction cycles without significant activity loss.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

-

Bromine displacement : Competing SNAr reactions at the 4-bromophenyl group are suppressed using bulky bases (e.g., 2,6-lutidine).

-

Oxidative degradation : Addition of antioxidants (BHT, 0.1 wt%) prevents furan ring oxidation during purification.

Yield Comparison Across Methodologies

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄ | THF | 80 | 75 | 92 |

| Feist-Benary reaction | H₂SO₄ | Ethanol | 60 | 68 | 88 |

| Continuous flow | Pd/C | CPME | 120 | 89 | 95 |

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : >99% purity achieved via reverse-phase C18 column (ACN:H₂O = 70:30, 1 mL/min).

Scalability and Cost Analysis

Raw Material Costs

| Component | Price (USD/kg) | Source |

|---|---|---|

| 4-Bromophenylacetylene | 1,200 | Sigma-Aldrich |

| 3-Methoxyaniline | 850 | TCI Chemicals |

| Pd(PPh₃)₄ | 12,000 | Strem Chemicals |

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

- Structural Differences : The bromine atom on the phenyl ring is replaced with a chlorine atom, and the methoxy group is positioned at the para (4-) position of the furan-attached phenyl ring instead of the meta (3-) position on the amide-linked phenyl .

- Impact of Substituents :

- Chlorine (Cl) has a smaller atomic radius and lower electronegativity than bromine (Br), which may reduce steric hindrance and alter binding affinity in biological systems.

- The para-methoxy group on the furan-phenyl ring could enhance electron-donating effects compared to the meta-methoxy group in the target compound.

- Biological Relevance : Positional isomerism of the methoxy group and halogen substitution may influence interactions with enzymes or receptors.

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structural Differences : The furan ring is replaced with a tetrazole group, and the amide-linked phenyl has a 4-fluoro substituent instead of 3-methoxy .

- Fluorine’s high electronegativity may increase metabolic stability compared to methoxy groups.

- Pharmacological Implications : Tetrazole-containing compounds are often used as bioisosteres for carboxylic acids, suggesting possible applications in drug design.

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide

- Structural Differences : The bromine on the phenyl ring is replaced with chlorine , and the amide-linked phenyl has two chlorine atoms at the 2- and 6-positions .

- Chlorine’s smaller size compared to bromine may affect π-π stacking interactions in molecular recognition.

- Activity Trends : Increased halogenation often correlates with higher receptor binding affinity but may also elevate toxicity risks.

3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide

- Structural Differences : The furan ring is replaced with a 1,3,4-oxadiazole ring, and the bromine is positioned at the ortho (2-) position on the phenyl ring .

- Impact of Substituents :

- Oxadiazole is a bioisostere for furan but offers distinct electronic properties due to its nitrogen and oxygen atoms.

- Ortho-substitution may introduce steric effects that hinder rotational freedom or binding pocket access.

- Synthetic Utility : Oxadiazole derivatives are common in medicinal chemistry for their metabolic stability and diverse biological activities.

Key Comparative Data Table

Research Findings and Trends

- Ring Systems : Furan and oxadiazole rings offer distinct electronic profiles; furan’s aromaticity favors π-π stacking, while oxadiazole’s polarity supports hydrogen bonding .

- Substituent Positioning : Meta- vs. para-substitution on phenyl rings significantly impacts molecular geometry and electronic distribution, influencing bioactivity .

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18BrNO2

- Molecular Weight : 336.22 g/mol

- IUPAC Name : 3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer and microbial infections.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, potentially interfering with nucleic acid and protein synthesis in microorganisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound show promising antimicrobial activity. For instance, compounds with similar moieties have demonstrated effectiveness against various bacterial strains:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 50 µg/mL |

| Compound B | Pseudomonas aeruginosa | 75 µg/mL |

| Compound C | Candida albicans | 100 µg/mL |

These findings suggest that the bromophenyl and furan groups may enhance the antimicrobial efficacy of the compound.

Anticancer Activity

Studies have indicated that compounds containing furan and bromophenyl groups can exhibit anticancer properties through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor cell proliferation.

For example, a related study found that certain furan derivatives displayed cytotoxic effects on breast cancer cell lines, suggesting that this compound could similarly affect cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of several furan derivatives, including the target compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 150 µg/mL depending on the structure and substituents present.

- Anticancer Research : In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines, indicating potential as an anticancer agent.

Q & A

Q. What are the key structural features of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide, and how do they influence its reactivity?

The compound features a 4-bromophenyl-substituted furan ring linked to a propanamide backbone with a 3-methoxyphenyl group. Key functional groups include:

- Bromophenyl moiety : Enhances electrophilic substitution potential and influences steric effects.

- Furan ring : Participates in π-π stacking and electrophilic aromatic substitution.

- Methoxyphenyl group : Modulates solubility and hydrogen-bonding interactions via the methoxy oxygen.

These groups collectively affect solubility, bioavailability, and interactions with biological targets like enzymes or receptors .

Q. What synthetic strategies are commonly employed for preparing this compound?

Synthesis typically involves multi-step organic reactions:

Furan core formation : Coupling 4-bromophenylacetylene with a furan precursor via Sonogashira or Suzuki-Miyaura cross-coupling.

Propanamide linkage : Reacting the furan intermediate with 3-methoxyphenylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization, monitored by TLC and NMR .

Critical parameters include temperature control (60–80°C for amidation) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms regiochemistry of the furan ring and amide bond formation (e.g., ¹H-NMR: δ 7.2–7.8 ppm for aromatic protons).

- HPLC : Assesses purity (>95% required for biological assays).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.33) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR studies focus on substituent effects:

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility.

- Methoxy position : 3-Methoxy on the phenyl group improves metabolic stability compared to 4-methoxy analogs.

- Furan vs. thiophene : Furan’s oxygen atom increases polarity, affecting membrane permeability.

Example: Replacing bromine with chlorine (as in analogs from ) reduced anticancer activity by 40% in in vitro assays, suggesting bromine’s critical role in target binding.

Q. How can researchers resolve contradictions between solubility and bioactivity data?

Discrepancies often arise from aggregation in aqueous media. Mitigation strategies include:

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug modification : Introduce phosphate esters on the methoxy group to enhance aqueous solubility.

- Dynamic light scattering (DLS) : Monitor particle size distribution to confirm monomeric dispersion .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinase inhibition with Kd ≈ 120 nM).

- X-ray crystallography : Resolves binding modes (e.g., furan ring π-stacking with tyrosine residues in the active site).

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How can metabolic stability be assessed during preclinical development?

- Liver microsome assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS to track metabolite formation (e.g., demethylation at the methoxy group).

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4 IC50 > 10 µM suggests low risk of drug-drug interactions) .

Q. What advanced techniques validate toxicity profiles?

- Transcriptomics : RNA-seq identifies off-target gene expression changes (e.g., oxidative stress pathways).

- High-content screening (HCS) : Multiparametric imaging of apoptosis and mitochondrial membrane potential in HepG2 cells.

- AMES test : Rule out mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Q. How is crystallographic data utilized to refine the compound’s structure?

Single-crystal X-ray diffraction (as in ) provides:

- Bond lengths/angles : Confirms planarity of the furan ring (C-C bond length ≈ 1.36 Å).

- Packing interactions : Identifies hydrogen bonds between amide NH and methoxy oxygen, critical for crystal stability.

- Thermal ellipsoids : Assesses conformational flexibility of the propanamide chain.

Q. What strategies optimize reaction yields during scale-up?

- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, catalyst loading).

- Flow chemistry : Enhances heat/mass transfer for exothermic amidation steps.

- In-line FTIR : Monitors reaction progress in real-time to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.